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Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164 Get Quote

For researchers and professionals in drug development, understanding the impurity profile of

an active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy. This

guide provides a comparative analysis of the relative retention time (RRT) of Daclatasvir
Impurity C, a known process-related impurity of the hepatitis C antiviral drug Daclatasvir. The

data presented is based on a validated stability-indicating Ultra-Performance Liquid

Chromatography (UPLC) method, offering a benchmark for analytical scientists.

Comparative Analysis of Relative Retention Time
A stability-indicating UPLC method developed by Jagadabi et al. provides crucial data on the

retention behavior of Daclatasvir and its impurities.[1] While the study designates impurities

with specific codes, cross-referencing with available impurity standards indicates that

Daclatasvir Impurity C corresponds to the impurity designated as DAC.RC03 in the study.

The table below summarizes the retention time (RT) and relative retention time (RRT) of

Daclatasvir and its process-related impurities as determined by this UPLC method.[1]
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Compound Retention Time (min)
Relative Retention Time
(RRT)

DAC.RC01 1.780 0.42

DAC.RC06 3.238 0.76

DAC.RC05 3.829 0.89

Daclatasvir 4.284 1.00

DAC.RC04 5.191 1.21

Daclatasvir Impurity C

(DAC.RC03)
5.992 1.40

Table 1: Retention and Relative Retention Time Data for Daclatasvir and its Impurities by

UPLC. Data sourced from Jagadabi et al.[1]

This data clearly positions Daclatasvir Impurity C as a less retained species compared to the

active ingredient under the specified chromatographic conditions, with an RRT of 1.40.

Experimental Protocol: UPLC Method
The following is a detailed experimental protocol for the stability-indicating UPLC method used

to determine the relative retention time of Daclatasvir and its impurities.[1][2]

Instrumentation: A Waters ACQUITY UPLC system equipped with a photodiode array (PDA)

detector was used for this analysis.[2]

Chromatographic Conditions:

Column: ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 µm

Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium

Salt in water, with the pH adjusted to 2.5 using perchloric acid.

Mobile Phase B: A mixture of Acetonitrile and Mobile Phase A in a ratio of 80:20 (v/v).

Gradient Program:
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0 min: 35% B

4 min: 50% B

8 min: 80% B

10 min: 80% B

10.5 min: 35% B

15 min: 35% B[2]

Flow Rate: 0.4 mL/min[2]

Column Temperature: 35°C

Detection Wavelength: 305 nm[2]

Injection Volume: 1 µL

Run Time: 15 minutes[2]

Preparation of Solutions:

Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

Standard Stock Solution: Prepare a stock solution of Daclatasvir at a concentration of 500

µg/mL in the diluent.

Standard Solution: From the stock solution, prepare a standard solution of Daclatasvir at a

concentration of 2.5 µg/mL.

Sample Solution: Accurately weigh and transfer tablet powder equivalent to 50 mg of

Daclatasvir into a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate

for 30 minutes. Allow the solution to cool to room temperature and then dilute to the mark

with the diluent. Filter the solution through a 0.22 µm PVDF syringe filter before injection.[2]

Logical Workflow for Chromatographic Analysis
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The following diagram illustrates the logical workflow of the UPLC analysis for Daclatasvir and

its impurities.
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Chromatographic Analysis Workflow

This comprehensive guide provides essential data and a detailed methodology for the analysis

of Daclatasvir Impurity C. The provided UPLC method demonstrates a robust separation of
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Daclatasvir from its process-related impurities, with clear identification of the relative retention

time for Impurity C. This information is critical for quality control and regulatory submissions in

the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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